molecular formula C6H6N4S B8794807 6-Methylthiazolo[4,5-b]pyrazin-2-amine

6-Methylthiazolo[4,5-b]pyrazin-2-amine

Cat. No. B8794807
M. Wt: 166.21 g/mol
InChI Key: RSRNQVPDWFVKGU-UHFFFAOYSA-N
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Patent
US08309577B2

Procedure details

Ethyl 6-methylthiazolo[5,4-b]pyrazin-2-ylcarbamate (660 mg, 2.77 mmol) was suspended in 1N NaOH (15 ml, 15.00 mmol) and heated in a 100° C. oil bath for 4 h and cooled to ambient temperature. The mixture was acidified with 1N HCl and the resulting precipitate was filtered off and washed with ether, affording 6-methylthiazolo[5,4-b]pyrazin-2-amine (233 mg, 1.402 mmol, 50.6% yield) as a yellow powder. 1H NMR (500 MHz, DMSO-d6) δ ppm 8.26 (s, 2H) 8.12 (s, 1H) 2.43 (s, 3H). MS (LC/MS) R.T.=0.66; [M+H]+=167.0.
Name
Ethyl 6-methylthiazolo[5,4-b]pyrazin-2-ylcarbamate
Quantity
660 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6]2[S:8][C:9]([NH:11]C(=O)OCC)=[N:10][C:5]2=[N:4][CH:3]=1.[OH-].[Na+].Cl>>[CH3:1][C:2]1[N:7]=[C:6]2[S:8][C:9]([NH2:11])=[N:10][C:5]2=[N:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Ethyl 6-methylthiazolo[5,4-b]pyrazin-2-ylcarbamate
Quantity
660 mg
Type
reactant
Smiles
CC1=CN=C2C(=N1)SC(=N2)NC(OCC)=O
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered off
WASH
Type
WASH
Details
washed with ether

Outcomes

Product
Name
Type
product
Smiles
CC1=CN=C2C(=N1)SC(=N2)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.402 mmol
AMOUNT: MASS 233 mg
YIELD: PERCENTYIELD 50.6%
YIELD: CALCULATEDPERCENTYIELD 50.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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